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molecular formula C7H15NO3S B8688632 N-(2-Hydroxycyclohexyl)methanesulfonamide CAS No. 820972-46-1

N-(2-Hydroxycyclohexyl)methanesulfonamide

Cat. No. B8688632
M. Wt: 193.27 g/mol
InChI Key: IMERQFYKRPXONQ-UHFFFAOYSA-N
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Patent
US07285368B2

Procedure details

In a nitrogen atmosphere, a mixture of 108 g of 1,2-epoxycyclohexane, 95.1 g of methanesulfonamide, 11.2 g of t-butoxypotassium, and 1,000 g of tetrahydrofuran was heated under reflux for 100 hours. The reaction solution was neutralized with hydrochloric acid and then subjected to conventional aqueous work-up. Purification by column chromatography yielded an alcohol compound, 2-[(methylsulfonyl)amino]cyclohexanol. In a nitrogen atmosphere, the alcohol compound was combined with 111 g of triethylamine and 2,000 g of acetonitrile, to which 105 g of methacryloyl chloride was added dropwise at −20° C. The mixture was gradually warmed to room temperature and then stirred for 10 hours. The reaction mixture was subjected to conventional aqueous work-up and purified by column chromatography, obtaining 165 g of 2-[(methylsulfonyl)amino]-cyclohexyl methacrylate. The yield was 63% based on the methanesulfonamide.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH:2]12.[CH3:8][S:9]([NH2:12])(=[O:11])=[O:10].C(O[K])(C)(C)C.Cl>O1CCCC1>[CH3:8][S:9]([NH:12][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH:2]1[OH:1])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
O1C2C1CCCC2
Name
Quantity
95.1 g
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 100 hours
Duration
100 h
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CS(=O)(=O)NC1C(CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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